molecular formula C9H19NO3 B1591453 (S)-2-Amino-3-cyclohexylpropanoic acid hydrate CAS No. 307310-72-1

(S)-2-Amino-3-cyclohexylpropanoic acid hydrate

Cat. No.: B1591453
CAS No.: 307310-72-1
M. Wt: 189.25 g/mol
InChI Key: HDJQIWAIDCEDEF-QRPNPIFTSA-N
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Description

(S)-2-Amino-3-cyclohexylpropanoic acid hydrate is an organic compound that belongs to the class of amino acids It is characterized by the presence of an amino group (-NH2), a carboxyl group (-COOH), and a cyclohexyl group attached to the alpha carbon The hydrate form indicates that the compound includes water molecules in its crystalline structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (S)-2-Amino-3-cyclohexylpropanoic acid hydrate typically involves the following steps:

    Starting Materials: The synthesis begins with cyclohexylacetic acid and an appropriate amine source.

    Amidation Reaction: Cyclohexylacetic acid is reacted with an amine, such as ammonia or an amine derivative, under controlled conditions to form the corresponding amide.

    Hydrolysis: The amide is then hydrolyzed to yield the amino acid.

    Hydration: The final step involves crystallizing the amino acid in the presence of water to obtain the hydrate form.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction steps but optimized for higher yields and purity. Techniques such as continuous flow reactors and advanced purification methods like crystallization and chromatography are employed to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions: (S)-2-Amino-3-cyclohexylpropanoic acid hydrate undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding oximes or nitriles.

    Reduction: The carboxyl group can be reduced to form alcohols or aldehydes.

    Substitution: The amino group can participate in substitution reactions to form derivatives such as amides or esters.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) under acidic or basic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Reagents like acyl chlorides or anhydrides in the presence of a base such as pyridine.

Major Products:

    Oxidation: Formation of oximes or nitriles.

    Reduction: Formation of alcohols or aldehydes.

    Substitution: Formation of amides or esters.

Scientific Research Applications

(S)-2-Amino-3-cyclohexylpropanoic acid hydrate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Studied for its potential role in metabolic pathways and enzyme interactions.

    Medicine: Investigated for its potential therapeutic effects, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of (S)-2-Amino-3-cyclohexylpropanoic acid hydrate involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with active sites of enzymes, influencing their activity. The cyclohexyl group provides hydrophobic interactions, which can affect the binding affinity and specificity of the compound. These interactions can modulate biochemical pathways and physiological responses.

Comparison with Similar Compounds

    (S)-2-Amino-3-phenylpropanoic acid: Similar structure but with a phenyl group instead of a cyclohexyl group.

    (S)-2-Amino-3-methylbutanoic acid: Similar structure but with a methyl group instead of a cyclohexyl group.

Uniqueness: (S)-2-Amino-3-cyclohexylpropanoic acid hydrate is unique due to the presence of the cyclohexyl group, which imparts distinct hydrophobic properties and influences its interaction with molecular targets. This uniqueness makes it valuable for specific applications where hydrophobic interactions are crucial.

Properties

IUPAC Name

(2S)-2-amino-3-cyclohexylpropanoic acid;hydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO2.H2O/c10-8(9(11)12)6-7-4-2-1-3-5-7;/h7-8H,1-6,10H2,(H,11,12);1H2/t8-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDJQIWAIDCEDEF-QRPNPIFTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)CC(C(=O)O)N.O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCC(CC1)C[C@@H](C(=O)O)N.O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H19NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40583367
Record name 3-Cyclohexyl-L-alanine--water (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40583367
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

307310-72-1
Record name 3-Cyclohexyl-L-alanine--water (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40583367
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (S)-(+)-α-Aminocyclohexanepropionic acid hydrate
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